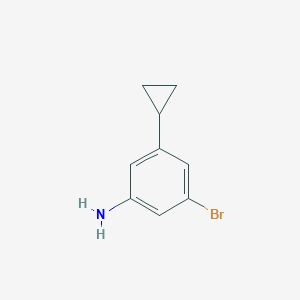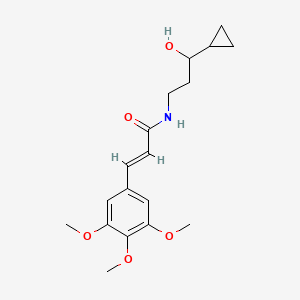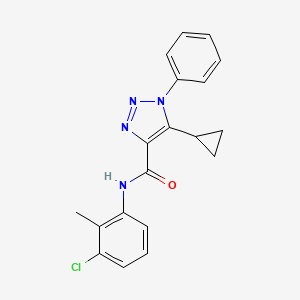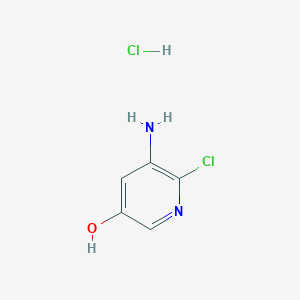
3-Bromo-5-cyclopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-cyclopropylaniline is a chemical compound with the molecular formula C9H10BrN and a molecular weight of 212.09 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-cyclopropylaniline can be analyzed using various tools such as MolView . The structure can be further confirmed by X-ray diffraction and the conformational analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-cyclopropylaniline can be analyzed based on its molecular structure. It has a molecular weight of 212.09 . Further properties like melting point, boiling point, and density can be obtained from resources like ChemicalBook .Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives and Enzyme Inhibition
Research has identified cyclopropane derivatives incorporating bromophenol moieties as potent inhibitors of the carbonic anhydrase enzyme. These compounds, including cis- and trans-esters obtained from various synthesis processes, exhibited excellent inhibitory effects in the low nanomolar range against human carbonic anhydrase isoenzymes I and II, and were low micromolar inhibitors against isoenzymes IX and XII, associated with tumor environments. The study highlights the potential of these derivatives in medical applications, particularly for conditions where enzyme inhibition is beneficial (Boztaş et al., 2015).
Genetic Engineering for Herbicide Resistance
Herbicide Resistance in Plants
A pioneering study demonstrated the genetic engineering of plants to express a bacterial detoxification gene, conferring resistance to the herbicide bromoxynil. This approach utilized the bxn gene from Klebsiella ozaenae, responsible for converting bromoxynil to a non-toxic metabolite, showcasing an innovative strategy to enhance crop resilience against herbicides, potentially reducing the environmental impact and improving agricultural productivity (Stalker, Mcbride, & Malyj, 1988).
Molecular Tools for DNA Replication Study
Detecting DNA Replication
The development of monoclonal antibodies specific for 5-bromodeoxyuridine provides a powerful tool for detecting DNA replication at the cellular level. This advancement allows for the detailed study of cell proliferation and the effects of various compounds on DNA synthesis, offering insights into cellular mechanisms and potential therapeutic targets (Gratzner, 1982).
Cyclopropane Compounds in Organic Synthesis
Cyclopropane Lactones and Heterocycles
The formation of cyclopropane lactones and fused heterocyclic compounds through reactions involving bromofuranone and stabilized carbanions showcases the versatility of bromine-containing cyclopropyl compounds in organic synthesis. These reactions open pathways to novel structures with potential applications in pharmaceuticals and materials science (Farin˜a et al., 1987).
Antitumor Activities
Synergistic Antitumor Effects
A study on the combined effect of 3-bromopyruvate and 5-fluorouracil against colorectal cancer revealed significant synergistic antitumor activities, including cell cycle arrest and apoptosis induction. This combination treatment showed enhanced efficacy in tumor growth suppression, highlighting the potential of bromine-containing compounds in cancer therapy (Chong et al., 2017).
Zukünftige Richtungen
The future directions of 3-Bromo-5-cyclopropylaniline could involve its use in various chemical reactions and potential applications in different fields. For instance, 3-bromo-5-methylene pyrrolones have been used for cysteine-specific protein modification, suggesting potential applications in protein engineering .
Eigenschaften
IUPAC Name |
3-bromo-5-cyclopropylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYNRXPLWQOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)

![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)


![7-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2895220.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2895226.png)
![3-cyclopentyl-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2895227.png)

![N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine](/img/structure/B2895229.png)